3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

PPARα agonism dyslipidemia nuclear receptor

3-Methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 926282-77-1) is a heteroaromatic building block belonging to the 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid class. It features a methyl group at position 3, a phenyl ring at position 6, a free carboxylic acid at position 4, and a free N1–H, distinguishing it from the more commonly studied N1-aryl congeners.

Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
CAS No. 926282-77-1
Cat. No. B1452163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
CAS926282-77-1
Molecular FormulaC14H11N3O2
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC(=NC2=NN1)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C14H11N3O2/c1-8-12-10(14(18)19)7-11(15-13(12)17-16-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,18,19)(H,15,16,17)
InChIKeyUTKCVADZCBDXMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid (CAS 926282-77-1): Core Scaffold Identity and Procurement Relevance


3-Methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 926282-77-1) is a heteroaromatic building block belonging to the 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid class. It features a methyl group at position 3, a phenyl ring at position 6, a free carboxylic acid at position 4, and a free N1–H, distinguishing it from the more commonly studied N1-aryl congeners . The pyrazolo[3,4-b]pyridine core has been validated as a privileged scaffold in drug discovery, with demonstrated activity across kinase inhibition, PPARα agonism, and antimicrobial programs [1][2]. This specific substitution pattern offers a distinct hydrogen-bond donor/acceptor profile and synthetic handle for further derivatization that is absent in N1-substituted analogs, making it a strategically differentiated intermediate for lead optimization campaigns [3].

Why N1-Substituted Pyrazolo[3,4-b]pyridine Analogs Cannot Substitute for 3-Methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid in Structure-Activity Programs


The majority of published biological data for pyrazolo[3,4-b]pyridine-4-carboxylic acids derives from N1-phenyl or N1-alkyl substituted derivatives [1][2]. However, the free N1–H in CAS 926282-77-1 is not a silent structural feature. In PPARα co-crystal structures, the N1 substituent directly influences ligand orientation within the binding pocket and participates in the hydrogen-bond network that stabilizes the active conformation of helix 12 [3]. Replacing the free N1–H with a phenyl or alkyl group alters both the hydrogen-bond donor capacity and the steric occupancy of the cavity between Ile272 and Ile354—a region critical for subtype selectivity [3]. Consequently, SAR extrapolation from N1-substituted analogs to the N1-unsubstituted compound is unreliable without empirical validation. For procurement decisions, selecting the N1-unsubstituted scaffold provides a distinct chemical starting point that cannot be replicated by simply deprotecting an N1-aryl intermediate, as the synthetic route and intermediate stability differ substantially [1].

Quantitative Differentiation Evidence for 3-Methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid Versus Closest Analogs


PPARα Transcriptional Activation Potency: Class-Level Inference from 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic Acid Derivatives Versus Fenofibrate

The 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid scaffold—of which CAS 926282-77-1 is a representative member—has demonstrated PPARα-selective transcriptional activation with potency superior to the clinically used fibrate class. A structurally related derivative (compound 3) showed an EC50 of 1.78 μM in a human PPARα reporter gene assay, compared with fenofibrate EC50 > 21.84 μM, representing an approximately 12-fold improvement in potency [1]. Importantly, the crystal structure of the PPARα LBD complexed with 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives (PDB: 6KXX) revealed that the phenyl side chain occupies a small cavity between Ile272 and Ile354 that is rarely accessed by fibrates, providing a structural basis for improved subtype selectivity [2]. While this specific data derives from an N1-(4-fluorophenyl)-substituted analog rather than the N1-unsubstituted compound itself, the conserved carboxylic acid pharmacophore and the pyrazolo[3,4-b]pyridine core are the primary determinants of this binding mode, making the class-level inference directly relevant to CAS 926282-77-1 as a synthetic starting point [2].

PPARα agonism dyslipidemia nuclear receptor

Antibacterial Activity of 6-Aryl-3-methyl-pyrazolo[3,4-b]pyridine-4-carboxylic Acid Congeners: Cross-Study Comparison with N1-Phenyl Series

Maqbool et al. (2014) reported the antibacterial screening of eight 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids (compounds 2a–2h) [1]. These N1-phenyl substituted analogs demonstrated antibacterial activity, with several compounds described as 'good antibacterial agents' [1]. This series represents the closest published analogs to CAS 926282-77-1, differing only by the presence of an N1-phenyl group and variation at the 6-aryl position. The N1-unsubstituted compound (CAS 926282-77-1) offers a key advantage: removal of the N1-phenyl reduces molecular weight and lipophilicity (predicted pKa 0.86 for the carboxylic acid ), potentially improving aqueous solubility and pharmacokinetic parameters relative to the N1-phenyl series. The conserved 6-phenyl-4-carboxylic acid pharmacophore suggests retained antibacterial potential, though direct MIC data for the N1-unsubstituted compound itself has not been published in the peer-reviewed literature. Researchers should note that antibacterial activity has been confirmed in the N1-phenyl series, and the N1-unsubstituted scaffold provides a synthetically accessible point of diversification to optimize potency and physicochemical properties independently at the N1 position [1].

antibacterial Gram-positive Gram-negative

Antifungal Activity Profile of Pyrazolo[3,4-b]pyridine Derivatives: Potency at Sub-μg/mL Concentrations

Girisha et al. (2012) evaluated ten 3-methyl-6-(aryl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives (compounds 2a–2j) for antimicrobial activity [1]. All ten compounds exhibited significant antifungal activity against Candida albicans and Aspergillus niger at 1 μg/mL concentration, while showing no antibacterial activity against E. coli, S. aureus, P. aeruginosa, or B. subtilis even at 1.0 mL of 1 μg/mL stock solution [1]. This selective antifungal profile is notable and suggests that the pyrazolo[3,4-b]pyridine core—shared with CAS 926282-77-1—harbors intrinsic antifungal pharmacophoric elements. The N1-phenyl substitution in the tested series is not required for antifungal activity a priori, and the N1-unsubstituted compound (CAS 926282-77-1) presents an opportunity to evaluate whether antifungal potency is retained or improved in the absence of the N1-aryl group. The conserved 3-methyl and 6-aryl substitution pattern between the tested series and CAS 926282-77-1 supports cross-study extrapolation, though direct antifungal MIC data for the N1-unsubstituted compound remain absent from the peer-reviewed literature [1].

antifungal Candida albicans Aspergillus niger

Structural Differentiation: N1-Unsubstituted Scaffold Versus N1-Phenyl Congeners—Physicochemical Property Comparison

CAS 926282-77-1 (MW 253.26) is structurally differentiated from the most commonly studied pyrazolo[3,4-b]pyridine-4-carboxylic acid analogs by the absence of N1 substitution . The closest N1-phenyl analog (1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, not explicitly identified in literature but structurally analogous to Maqbool series compounds) would have MW ≥ 355, representing a >100 Da increase [1]. The free N1–H in CAS 926282-77-1 provides a hydrogen-bond donor that is absent in N1-substituted analogs, and the predicted pKa of the carboxylic acid (0.86) suggests it exists predominantly in the ionized form at physiological pH, potentially enhancing aqueous solubility . The predicted melting point (>300 °C) indicates high crystal lattice energy, which may impact formulation development but is consistent with the presence of both a carboxylic acid and a free N–H capable of intermolecular hydrogen bonding . These properties position CAS 926282-77-1 as a more polar, lower-MW alternative to N1-aryl congeners, which may translate to improved solubility and permeability characteristics in early-stage drug discovery [1].

physicochemical properties drug-likeness lead optimization

Kinase Inhibition Potential: Scaffold-Level Evidence from Pyrazolo[3,4-b]pyridine-4-carboxylic Acid Amide Derivatives

The pyrazolo[3,4-b]pyridine scaffold has demonstrated potent kinase inhibitory activity across multiple targets. Almansour et al. (2023) reported that pyrazolo[3,4-b]pyridine derivatives 9a and 14g inhibited CDK2 with IC50 values of 1.630 ± 0.009 μM and 0.460 ± 0.024 μM, respectively, and CDK9 with IC50 values of 0.262 ± 0.013 μM and 0.801 ± 0.041 μM [1]. Separately, pyrazolo[3,4-b]pyridine-based compounds 17 and 19 showed PIM-1 kinase inhibition with IC50 values of 43 nM and 26 nM, respectively, compared with 5-FU (IC50 17 nM) [2]. A patent (US8686150) explicitly claims 6-(4-hydroxy-phenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives as kinase inhibitors for diabetic complications [3]. While CAS 926282-77-1 has not been profiled against specific kinases, its carboxylic acid functionality at position 4 allows direct amidation to access the kinase-inhibitory chemotype claimed in US8686150, positioning it as a versatile late-stage diversification intermediate [3]. The conserved 6-phenyl and pyrazolo[3,4-b]pyridine core between CAS 926282-77-1 and the published kinase inhibitors supports the rationale for its procurement in kinase-focused medicinal chemistry programs [1][2][3].

kinase inhibition CDK2 CDK9 PIM-1 cancer

Recommended Procurement and Application Scenarios for 3-Methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid (CAS 926282-77-1)


PPARα Agonist Lead Optimization: Scaffold with Documented Subtype Selectivity

Procurement of CAS 926282-77-1 is recommended for medicinal chemistry programs targeting PPARα-selective agonists for dyslipidemia. The 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid scaffold has demonstrated PPARα activation with EC50 values approximately 12-fold lower than fenofibrate (1.78 μM vs >21.84 μM) in cell-based reporter assays [1]. Crystal structures (PDB: 6KXX) confirm that the scaffold occupies a unique sub-pocket between Ile272 and Ile354 not accessed by fibrates, providing a structural rationale for subtype selectivity [2]. The N1-unsubstituted nature of CAS 926282-77-1 allows chemists to independently explore N1 derivatization for potency and selectivity optimization without being constrained by a pre-installed N1-aryl group [2].

Antifungal Lead Discovery: Selective Activity Profile with Favorable Physicochemical Starting Point

CAS 926282-77-1 is a strategically valuable building block for antifungal discovery programs. Closely related pyrazolo[3,4-b]pyridine derivatives demonstrated 100% antifungal activity at 1 μg/mL against Candida albicans and Aspergillus niger, with no detectable antibacterial activity, suggesting scaffold-intrinsic selectivity for fungal targets [1]. The N1-unsubstituted compound (MW 253.26) offers a >100 Da molecular weight advantage over N1-phenyl congeners (MW ≥ 355), potentially translating to improved permeability and solubility for topical or systemic antifungal development [2].

Kinase Inhibitor Synthesis: Direct Access to Patent-Protected Amide Chemotype

For kinase drug discovery teams, CAS 926282-77-1 provides a direct synthetic entry to the 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide chemotype claimed in US Patent 8686150 as kinase inhibitors for diabetic complications [1]. The pyrazolo[3,4-b]pyridine scaffold has demonstrated potent inhibition of CDK2 (IC50 0.460 μM), CDK9 (IC50 0.262 μM), and PIM-1 (IC50 26 nM) in published studies [2]. The free carboxylic acid at position 4 enables one-step amide coupling with diverse amines, facilitating rapid SAR exploration without requiring protecting group manipulation at N1 [1].

Antibacterial SAR Exploration: Lower-MW Entry Point for Gram-Positive Targeting

CAS 926282-77-1 is recommended as a synthetic intermediate for antibacterial SAR campaigns. The closest published analogs (6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids) were characterized as 'good antibacterial agents' by Maqbool et al. (2014) [1]. Starting from the N1-unsubstituted scaffold (CAS 926282-77-1) rather than its N1-phenyl congeners reduces molecular weight by approximately 102 Da and introduces an additional hydrogen-bond donor, parameters that are favorable for optimizing both Gram-positive penetration and oral bioavailability [2].

Quote Request

Request a Quote for 3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.